molecular formula C12H19N3O2 B7085667 N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide

N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide

Cat. No.: B7085667
M. Wt: 237.30 g/mol
InChI Key: VRAUPTDWKBMHFS-UHFFFAOYSA-N
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Description

N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethylcyclopropyl group and a methoxyethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-12(5-6-12)13-11(16)10-4-7-15(14-10)8-9-17-2/h4,7H,3,5-6,8-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAUPTDWKBMHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NC(=O)C2=NN(C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethylcyclopropyl group: This step involves the alkylation of the pyrazole ring with an ethylcyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the methoxyethyl group: This can be accomplished through nucleophilic substitution, where the pyrazole derivative is reacted with a methoxyethyl halide under basic conditions.

    Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid derivative of the pyrazole into the corresponding carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological effects.

Comparison with Similar Compounds

N-(1-ethylcyclopropyl)-1-(2-methoxyethyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-nitro-1H-pyrazole: Studied for its antimicrobial and antifungal activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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